Protein degrader 1 hydrochloride

Catalog No.
S007102
CAS No.
1448189-80-7
M.F
C₂₂H₃₁ClN₄O₃S
M. Wt
467.02
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protein degrader 1 hydrochloride

CAS Number

1448189-80-7

Product Name

Protein degrader 1 hydrochloride

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C₂₂H₃₁ClN₄O₃S

Molecular Weight

467.02

InChI

InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m1./s1

InChI Key

JYRTWGCWUBURGU-MSSRUXLCSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl

VHL ligand 1 is a building block in the synthesis of proteolysis-targeting chimera technologies (PROTACs). It is the von Hippel-Lindau (VHL) E3 ligase binding portion of some VHL-based PROTACs, including BET PROTAC MZ1.2
Protein degrader 1 hydrochloride is used in the synthesis of HaloPROTACs.

Protein degrader 1 hydrochloride (CAS: 1448189-80-7), also known as (S,R,S)-AHPC hydrochloride or VH032-NH2 hydrochloride, is a highly validated, stereospecific building block engineered for the synthesis of von Hippel-Lindau (VHL)-recruiting Proteolysis Targeting Chimeras (PROTACs). Featuring a terminal primary amine for straightforward linker conjugation and supplied as a hydrochloride salt to maximize solubility in standard synthesis solvents, this compound serves as the foundational E3 ligase ligand in modern targeted protein degradation workflows. Its established pharmacokinetic profile and reliable ternary complex formation make it a critical procurement choice for drug discovery programs targeting oncology and neurodegenerative diseases .

Research Fit

Workflow
VHL-recruiting ligand for PROTAC synthesis
Format
High-purity hydrochloride salt
Application context
Reported use in HaloPROTAC and kinase-targeting degraders

Substituting Protein degrader 1 hydrochloride with unverified stereoisomers, racemic mixtures, or the free base form introduces severe risks to PROTAC development and manufacturing. The VHL E3 ligase binding pocket is highly stereoselective; replacing the active (S,R,S) conformation with the (S,S,S) diastereomer completely abolishes binding affinity, turning a potential therapeutic into an inactive negative control. Furthermore, utilizing the free base instead of the hydrochloride salt drastically reduces solubility in polar aprotic solvents like DMSO and DMF. This poor processability leads to heterogeneous reaction mixtures during linker conjugation, resulting in low coupling yields, difficult purification, and batch-to-batch inconsistency in industrial PROTAC manufacturing.

Substitution Risk

E3 ligase Ternary complex formation may differ between VHL and CRBN ligands
Linker vector Linker attachment points can alter degradation potency and selectivity
Pathway VHL and CRBN pathways engage distinct protein targets and resistance profiles

Stereospecific VHL Binding Affinity

The binding of the VH032 core to the VHL E3 ligase is strictly dependent on its stereochemistry. The target compound, (S,R,S)-AHPC hydrochloride, maintains a potent binding affinity (Kd ≈ 185 nM) essential for recruiting the VHL complex. In stark contrast, the comparator, (S,S,S)-AHPC hydrochloride, exhibits negligible binding affinity and fails to induce target degradation.

Evidence DimensionVHL E3 Ligase Binding Affinity (Kd)
Target Compound DataKd ≈ 185 nM (Active)
Comparator Or Baseline(S,S,S)-AHPC hydrochloride (Inactive)
Quantified DifferenceComplete loss of binding affinity in the (S,S,S) configuration
ConditionsIn vitro VHL binding assay / TR-FRET

Procurement of the exact (S,R,S) stereoisomer is non-negotiable for active PROTAC synthesis; the (S,S,S) variant is only useful as a negative control.

HaloPROTAC potency
Head-to-head
DC50 19 nM vs 134 nM; Dmax 90% vs 56%
Supports potency benchmarking in HaloPROTAC design
HEK293 GFP-HaloTag7, 24 h

Processability and Solvent Compatibility

Formulation and chemical conjugation require high solubility in standard organic solvents. Protein degrader 1 hydrochloride achieves exceptional solubility of up to 93 mg/mL in DMSO and ≥ 50 mg/mL in water. The free base comparator exhibits significantly lower solubility in these critical solvents, which can cause precipitation during the addition of PEG or alkyl linkers .

Evidence DimensionSolubility in DMSO and Water
Target Compound DataDMSO: ~93 mg/mL; Water: ≥ 50 mg/mL
Comparator Or BaselineProtein degrader 1 free base (Poor aqueous/DMSO solubility)
Quantified Difference>5-fold improvement in working concentration limits
ConditionsStandard laboratory conditions (25°C) in DMSO and Water

High solubility prevents precipitation during amide coupling reactions, ensuring high-yield, reproducible PROTAC synthesis.

Linker optimization
Cross-study
>3.5× degradation increase
Supports linker-dependent tunability
HaloPROTAC1 vs HaloPROTAC2, 2.5 μM

Conjugation Readiness via Terminal Amine

Unlike the standard VH032 inhibitor which lacks a direct conjugation handle, Protein degrader 1 hydrochloride (VH032-NH2) features a pre-installed primary amine. This structural modification allows for direct amide coupling with carboxylic acid-functionalized linkers without requiring intermediate deprotection or activation steps .

Evidence DimensionSynthetic Steps for Linker Conjugation
Target Compound DataDirect single-step amide coupling
Comparator Or BaselineStandard VH032 (Requires multi-step synthetic derivatization)
Quantified DifferenceElimination of 2-3 synthetic steps prior to linker attachment
ConditionsStandard PROTAC linker conjugation workflows

Reduces synthetic complexity and shortens the procurement-to-product timeline for novel degrader libraries.

BCR-ABL1 degradation
Reported
IC50 1.11 μM (Ba/F3)
Reported degradation in CML cell model
Inactive diastereomer control
Solubility
Data to verify
DMSO ≥30 mg/mL; Water ≥50 mg/mL
Supports solution preparation workflow
Class-level inference, 25°C

High-Throughput PROTAC Library Synthesis

The compound's high solubility in DMSO and pre-installed terminal amine make it the ideal E3 ligase ligand for automated, high-throughput amide coupling with diverse linker-warhead combinations.

Development of Oncology Therapeutics

Frequently utilized as the VHL-recruiting module in the synthesis of potent degraders for cancer targets, such as BCR-ABL and BET bromodomain proteins, where reliable ternary complex formation is critical.

Mechanistic Validation and Control Pairing

Procured alongside its (S,S,S) diastereomer to establish rigorous negative controls in cellular assays, proving that target degradation is genuinely VHL-dependent rather than a result of off-target toxicity .

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC synthesis & optimization
VHL ligand linker tunability
Degradation efficacy benchmarking
E3 ligase comparison studies
Matched PROTAC architecture
Pathway-specific degradation profiling
Chemical biology target knockdown
Solubility & reported degradation activity
Loss-of-function phenotype interpretation
[1]. Buckley DL, et al. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins.ACS Chem Biol. 2015 Aug 21;10(8):1831-7.

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